molecular formula C17H26N2O4S B500559 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915932-77-3

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B500559
CAS No.: 915932-77-3
M. Wt: 354.5g/mol
InChI Key: BADLPTIVSOZXFB-UHFFFAOYSA-N
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Description

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C16H25NO3S This compound is characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxamide group

Preparation Methods

The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carboxamide group may also play a role in binding to specific proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-11(2)14-10-16(15(23-4)9-12(14)3)24(21,22)19-7-5-13(6-8-19)17(18)20/h9-11,13H,5-8H2,1-4H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADLPTIVSOZXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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